molecular formula C10H7N B6234594 4-ethynyl-2-methylbenzonitrile CAS No. 1809416-89-4

4-ethynyl-2-methylbenzonitrile

Cat. No.: B6234594
CAS No.: 1809416-89-4
M. Wt: 141.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethynyl-2-methylbenzonitrile is an organic compound with the molecular formula C10H7N It is a derivative of benzonitrile, characterized by the presence of an ethynyl group at the fourth position and a methyl group at the second position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethynyl-2-methylbenzonitrile can be achieved through several methods. One common approach involves the Sonogashira coupling reaction, where 2-methyl-4-iodobenzonitrile is reacted with acetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine or potassium carbonate to facilitate the coupling process.

Another method involves the dehydrohalogenation of 4-ethynyl-2-methylbenzyl chloride using a strong base such as sodium amide in liquid ammonia. This reaction leads to the formation of the desired nitrile compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale Sonogashira coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of recyclable catalysts and green solvents can also be explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-2-methylbenzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or osmium tetroxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or osmium tetroxide in the presence of a co-oxidant.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as sodium azide or organolithium reagents in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of 4-(2-methylphenyl)glyoxal.

    Reduction: Formation of 4-ethynyl-2-methylbenzylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Ethynyl-2-methylbenzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex aromatic compounds.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles and alkynes.

    Industry: Used in the synthesis of specialty chemicals and materials, including polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 4-ethynyl-2-methylbenzonitrile depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various coupling and substitution reactions. The ethynyl group provides a site for further functionalization, while the nitrile group can undergo hydrolysis or reduction to form other functional groups.

Comparison with Similar Compounds

Similar Compounds

    4-Ethynylbenzonitrile: Lacks the methyl group at the second position, making it less sterically hindered.

    2-Methylbenzonitrile: Lacks the ethynyl group, reducing its reactivity in coupling reactions.

    4-Ethynyl-2-methylbenzaldehyde: Contains an aldehyde group instead of a nitrile, leading to different reactivity and applications.

Uniqueness

4-Ethynyl-2-methylbenzonitrile is unique due to the combination of the ethynyl and nitrile groups on the benzene ring, providing a versatile platform for further chemical modifications. The presence of the methyl group also influences its steric and electronic properties, making it distinct from other similar compounds.

Properties

CAS No.

1809416-89-4

Molecular Formula

C10H7N

Molecular Weight

141.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.